
3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide
カタログ番号:
B2721273
CAS番号:
1797318-62-7
分子量:
317.41
InChIキー:
AIPYXKUYGPOYOD-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide” is a complex organic molecule. It contains a phenylthio group, a tetrahydrofuran ring, a pyrazole ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydrofuran ring and the pyrazole ring would add cyclic structures to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amide group might undergo hydrolysis, the phenylthio group might undergo oxidation, and the tetrahydrofuran ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .科学的研究の応用
Synthesis and Characterization
- Multi-heterocyclic anti-bacterial drugs incorporating the pyrazole moiety have been synthesized and characterized, demonstrating antibacterial activities and potential for drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019). These compounds also underwent molecular docking and ADME prediction, indicating their potential for further pharmacological application.
Molecular Docking and Pharmacokinetics
- Novel pyrazole derivatives have been analyzed for their antimicrobial potential, involving detailed molecular docking analysis to understand their interaction with microbial enzymes, alongside predictions of their pharmacokinetic properties (Sivakumar, Balachandran, & Narayana, et al., 2020). This suggests a methodological approach for assessing the utility of new pyrazole compounds in antimicrobial therapy.
Immunomodulating Activity
- Some pyrazole derivatives have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in animal models (Doria, Isetta, Ferreccio, et al., 1991). This points to the potential use of such compounds in modulating immune responses for therapeutic benefits.
Antidepressant and Anticancer Activities
- Certain pyrazole derivatives have been identified with potential antidepressant activities based on standard assays in animals, showing reduced side effects compared to traditional treatments (Bailey, Hansen, Hlavac, et al., 1985). Additionally, new heterocyclic compounds based on the pyrazole scaffold have been synthesized and evaluated for their anticancer activity, indicating the versatility of pyrazole derivatives in drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(7-9-22-15-4-2-1-3-5-15)18-13-10-17-19(11-13)14-6-8-21-12-14/h1-5,10-11,14H,6-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYXKUYGPOYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl[(4-methylquinazolin-2-yl)methyl]amine
Cat. No.: B2721191
CAS No.: 1240527-06-3
1-Amino-3-(benzenesulfonyl)propan-2-ol
Cat. No.: B2721192
CAS No.: 1082293-16-0
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydr...
Cat. No.: B2721193
CAS No.: 287480-83-5
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfony...
Cat. No.: B2721195
CAS No.: 896285-98-6
![Methyl[(4-methylquinazolin-2-yl)methyl]amine](/img/structure/B2721191.png)
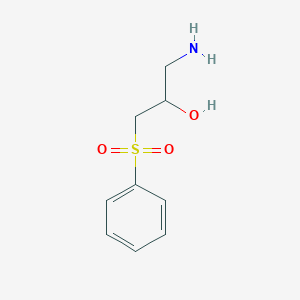
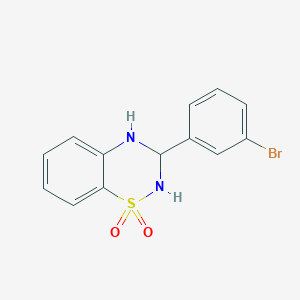
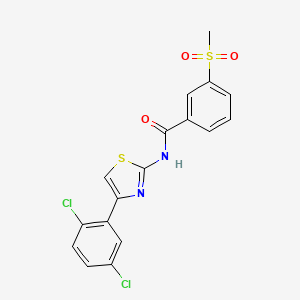
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B2721201.png)
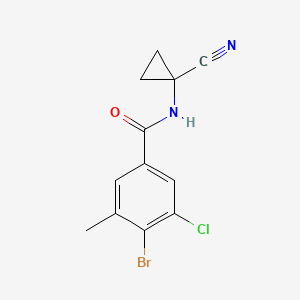


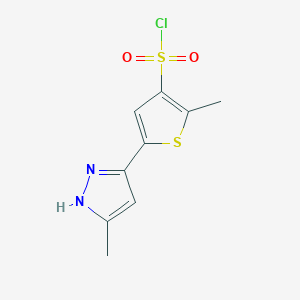
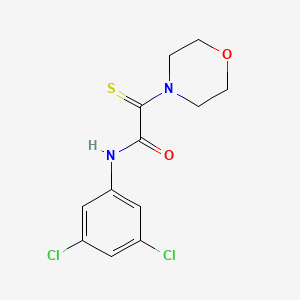
![Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2721209.png)


